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molecular formula C9H7F3O2 B2859195 3-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 155908-58-0

3-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No. B2859195
M. Wt: 204.148
InChI Key: VXNUKVSIHDRZRA-UHFFFAOYSA-N
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Patent
US06458803B1

Procedure details

EX-659A) 3-Hydroxybenzaldehyde (12.22 g, 0.10 mol) and 100 mL of anhydrous methanol were combined in a 250 mL round-bottom flask. Sodium methoxide was slowly added as a 25 wt. % solution in methanol (21.61 g, 0.10 by mol), and the methanol was removed under vacuum. Then 2,2,2-trifluoroethyl-p-toluenesulfonate (25.42 g, 0.10 mol) was added, the flask was purged with nitrogen, and 100 mL of N-methyl pyrrolidine was added. The solution was stirred for 24 h at 90° C., quenched with water, and extracted with ether (3×). The combined ether layers were washed with 1 M NaOH (2×), water, and brine, dried over MgSO4, filtered, and evaporated to give 11.72 g of crude product Chromatography over silica gel eluting with 0-10% ethyl acetate in hexane followed by a second chromatography with toluene gave 5.24 g (26%) of the desired 3-(2,2,2-trifluoroethoxy)benzaldehyde product as a pale oil. 1H NMR (C6D6) δ9.61 (s, 1H), 7.14 (d, 1H), 7.06 (s, 1H), 6.97 (t, 1H), 6.75 (m, 1H), 3.75 (m, 2H). 19F NMR (C6D6) δ−74.45 (t, 3F).
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.61 g
Type
solvent
Reaction Step Two
Quantity
25.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C[O-].[Na+].[F:13][C:14]([F:28])([F:27])[CH2:15]OS(C1C=CC(C)=CC=1)(=O)=O.C1(C)C=CC=CC=1>CO>[F:13][C:14]([F:28])([F:27])[CH2:15][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
12.22 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
21.61 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
25.42 g
Type
reactant
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 24 h at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the flask was purged with nitrogen, and 100 mL of N-methyl pyrrolidine
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
WASH
Type
WASH
Details
The combined ether layers were washed with 1 M NaOH (2×), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 11.72 g of crude product Chromatography over silica gel eluting with 0-10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(COC=1C=C(C=O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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